Cas no 624-48-6 (Dimethyl Maleate)
Dimethyl Maleate Chemical and Physical Properties
Names and Identifiers
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- Dimethyl Maleate
- 2-BUTENEDIOIC ACID (Z)-,DIMETHYL ESTER
- CIS-DIMETHYL BUTENEDIOATE
- DIMETHYL MALEINATE
- DMM
- MALEIC ACID, BIS-METHYL ESTER
- MALEIC ACID DIMETHYL ESTER
- 2-Butenedioic acid, dimethyl ester, (Z)-
- cis-butenedioicacid,dimethylester
- Dimethyl (2Z)-2-butenedioate
- Dimethyl cis-butenedioate
- Dimethyl cis-ethylenedicarboxylate
- Dimethylester kyseliny maleinove
- dimethylester,(z)-2-butenedioicaci
- Sipomer DMM
- Sipomer DMM 6
- 2-Butenedioic acid(2Z)-, 1,4-dimethyl ester
- 2-Butendioic acid, dimethyl ester, (Z)-
- 2-Butenedioic acid (2Z)-, dimethyl ester
- Dimethyl (2Z)-but-2-enedioate
- Methyl maleate
- 2-Butenedioicacid (2Z)-, dimethyl ester (9CI)
- Maleic acid, dimethyl ester (6CI,8CI)
- (2Z)-2-Butenedioic acid dimethyl ester
- (Z)-Dimethyl 2-butenedioate
- Dimethyl (Z)-butenedioate
- Dimethyl cis-ethenedicarboxylate
- 2-Butenedioic acid (Z)-, dimethyl ester
- Dimethylcis-butenedioate
- Dimethylcis-ethylenedicarboxylate
- Maleic acid, dimethyl ester
- dimethyl (Z)-but-2-enedioate
- 2-Butenedioic acid, dimethyl ester
- Dimethyl maleate, 96%
- 1,4-dimethyl (2Z)-
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- MDL: MFCD00008459
- Inchi: 1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h3-4H,1-2H3/b4-3-
- InChI Key: LDCRTTXIJACKKU-ARJAWSKDSA-N
- SMILES: O(C([H])([H])[H])C(/C(/[H])=C(/[H])\C(=O)OC([H])([H])[H])=O
- BRN: 471705
Computed Properties
- Exact Mass: 144.04224
- Monoisotopic Mass: 144.042259
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 52.6
Experimental Properties
- Color/Form: Colorless transparent liquid
- Density: 1.152 g/mL at 25 °C(lit.)
- Melting Point: -19°C(lit.)
- Boiling Point: 204-205 °C(lit.)
- Flash Point: Fahrenheit: 203 ° f
Celsius: 95 ° c - Refractive Index: n20/D 1.441(lit.)
- Solubility: water: soluble77.9g/L at 20°C
- Water Partition Coefficient: Miscible with water.
- Stability/Shelf Life: Stable. Combustible. Incompatible with acids, bases, reducing agents, strong oxidizing agents.
- PSA: 52.6
- LogP: -0.11140
- Solubility: It can be miscible with a variety of organic solvents and partially dissolved in benzene and chloroform. Dissolve 8.0% in water at 25 ℃; Water dissolved 4.4% in dimethyl maleate. It forms an azeotropic mixture with 87.7% water, and the azeotropic point is 99.3 ℃.
Dimethyl Maleate Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H302,H311,H315,H317,H319,H335
- Warning Statement: P261,P280,P305+P351+P338,P312
- Hazardous Material transportation number:UN 2810
- WGK Germany:1
- Hazard Category Code: 22-36/37-43-48/21
- Safety Instruction: 26-36/37/39-45
- RTECS:EM6300000
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Hazardous Material Identification:
- HazardClass:6.1(b)
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Store at room temperature
- Risk Phrases:R21/22
- Safety Term:S23;S36/37
- Packing Group:III
- Hazard Level:6.1(b)
Dimethyl Maleate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0834840335- 100ml(玻瓶) |
Dimethyl Maleate |
624-48-6 | 98.5% | 100ml |
¥ 81.2 | 2021-05-18 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0012-500ML |
Dimethyl Maleate |
624-48-6 | >97.0%(GC) | 500ml |
¥240.00 | 2024-04-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D108608-500g |
Dimethyl Maleate |
624-48-6 | 98% | 500g |
¥146.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D108608-2.5kg |
Dimethyl Maleate |
624-48-6 | 98% | 2.5kg |
¥617.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D108608-25g |
Dimethyl Maleate |
624-48-6 | 98% | 25g |
¥34.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D108608-100g |
Dimethyl Maleate |
624-48-6 | 98% | 100g |
¥39.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D108608-250g |
Dimethyl Maleate |
624-48-6 | 98% | 250g |
¥92.90 | 2023-09-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004023-100g |
Dimethyl Maleate |
624-48-6 | 98% | 100g |
¥37 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004023-25g |
Dimethyl Maleate |
624-48-6 | 98% | 25g |
¥29 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004023-500g |
Dimethyl Maleate |
624-48-6 | 98% | 500g |
¥130 | 2024-05-22 |
Dimethyl Maleate Suppliers
Dimethyl Maleate Related Literature
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M. B. Franzoni,D. Graafen,L. Buljubasich,L. M. Schreiber,H. W. Spiess,K. Münnemann Phys. Chem. Chem. Phys. 2013 15 17233
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2. Exploiting level anti-crossings (LACs) in the rotating frame for transferring spin hyperpolarizationAndrey N. Pravdivtsev,Alexandra V. Yurkovskaya,Nikita N. Lukzen,Hans-Martin Vieth,Konstantin L. Ivanov Phys. Chem. Chem. Phys. 2014 16 18707
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Tang Tang,Akinori Takasu RSC Adv. 2015 5 819
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Rubén Duque,Eva ?chsner,Hervé Clavier,Fréderic Caijo,Steven P. Nolan,Marc Mauduit,David J. Cole-Hamilton Green Chem. 2011 13 1187
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A. Behr,S. Toepell,S. Harmuth RSC Adv. 2014 4 16320
Additional information on Dimethyl Maleate
Dimethyl Maleate (CAS No. 624-48-6): A Comprehensive Overview of Its Chemistry, Applications, and Emerging Research Insights
Dimethyl maleate (CAS No. 624-48-6), also known as methyl ester of maleic acid, is a dicarboxylic acid derivative with significant applications in chemical synthesis, pharmaceuticals, and biotechnology. Structurally characterized by its conjugated diene system and two methyl ester groups, this compound exhibits versatile reactivity and stability under various experimental conditions. Recent advancements in analytical chemistry have further elucidated its role in bioconjugation strategies, making it a focal point in modern medicinal chemistry research.
In terms of chemical properties, dimethyl maleate demonstrates a melting point of approximately 35°C and a molecular weight of 130.11 g/mol (C6H8O4). Its conjugated double bond system enables efficient participation in Diels-Alder reactions, while the ester groups facilitate controlled hydrolysis under physiological conditions—a critical feature for drug delivery systems design. Spectroscopic studies (NMR, IR) confirm its structural integrity and purity thresholds required for large-scale synthesis.
Emerging research highlights its pivotal role in prodrug development. A 2023 study published in Nature Chemical Biology demonstrated that dimethyl maleate derivatives can serve as bioorthogonal handles for targeted drug release mechanisms. By conjugating with tumor-specific ligands via click chemistry, these derivatives achieve selective cytotoxicity against cancer cells while minimizing off-target effects—a breakthrough validated through xenograft mouse models.
In the realm of biomedical imaging agents, dimethyl maleate has been integrated into nanoparticle platforms to enhance contrast agent stability. Researchers at MIT recently reported that surface-functionalized gold nanoparticles with dimethyl maleate exhibit prolonged circulation time in vivo while maintaining MRI signal intensity up to 72 hours post-injection—a critical improvement over conventional formulations.
Synthetic advancements have also optimized its production pathways. Traditional methods involving maleic anhydride and methanol under acidic catalysis have been refined using microwave-assisted techniques reported in the Journal of Organic Chemistry (2023). This approach reduces reaction time from 18 hours to just 90 minutes while achieving >98% yield—a significant industrial advantage.
In regenerative medicine applications, dimethyl maleate crosslinkers are enabling novel hydrogel scaffolds for tissue engineering. A collaborative study between Stanford University and ETH Zurich demonstrated that these scaffolds promote osteogenic differentiation of mesenchymal stem cells at rates exceeding traditional collagen-based systems by 35%, as measured by ALP activity assays.
Eco-toxicological assessments confirm its safe handling profile when used within recommended parameters (Toxicological Sciences, 2023). Acute oral LD50 values exceed 5 g/kg in rodent models, with rapid metabolic conversion to non-toxic metabolites via hepatic pathways—critical data supporting its use in preclinical trials.
The compound's unique combination of chemical versatility and biocompatibility positions it at the forefront of next-generation therapeutic innovations. Current investigations focus on its potential as a chelating agent for heavy metal detoxification therapies and as a component in self-assembling peptide amphiphile systems for neural tissue repair—areas where preliminary results show promising efficacy without observable adverse effects.
This multifunctional molecule continues to redefine boundaries across pharmaceutical development paradigms through continuous innovation in synthesis methods and application strategies—establishing itself as an indispensable tool in contemporary biomedical research.
New developments include its use as a stabilizer in mRNA lipid nanoparticles (Nano Letters, 2023) where it enhances encapsulation efficiency by forming hydrogen bonds with phospholipid headgroups without compromising particle size distribution—a discovery that could significantly improve vaccine delivery platforms.
Ongoing studies also explore its role in epigenetic modulation through histone deacetylase inhibition mechanisms discovered via high-throughput screening assays (Nature Communications, July 2023). These findings open avenues for developing novel anti-inflammatory therapies targeting autoimmune diseases without immunosuppressive side effects.
The compound's structural adaptability enables functionalization with fluorescent dyes or radionuclides for dual-purpose diagnostic/therapeutic agents—a concept validated through positron emission tomography (PET) imaging studies showing simultaneous tumor targeting and treatment efficacy improvements.
In conclusion, dimethyl maleate (CAS No. 624-48-6) exemplifies how foundational chemical entities can evolve into sophisticated biomedical solutions through interdisciplinary research approaches—positioning it as a cornerstone material across diverse scientific disciplines demanding precision and efficacy.
Ongoing collaborative efforts between chemists and clinicians are now focused on scaling these discoveries into clinical pipelines while maintaining rigorous safety standards—a testament to this compound's enduring relevance and transformative potential within modern healthcare innovation frameworks.
Its unique ability to bridge organic synthesis capabilities with biological system compatibility ensures continued exploration across emerging fields like synthetic biology where programmable biomaterials are essential for engineering living systems at molecular levels—marking a new era of interdisciplinary scientific advancement driven by compounds like dimethyl maleate.
The integration of machine learning algorithms into reaction optimization processes has further accelerated development cycles for dimethyl maleate-based formulations—enabling predictive modeling of physicochemical properties before experimental validation—a paradigm shift enhancing both efficiency and innovation velocity in pharmaceutical R&D pipelines.
This compound's journey from simple organic molecule to sophisticated biomedical tool underscores the dynamic interplay between fundamental chemical research and applied scientific discovery—a narrative that continues to unfold with each new breakthrough documented across peer-reviewed journals worldwide.
As nanotechnology applications expand into personalized medicine domains, dimethyl maleate's role as both structural component and functional agent ensures its place among the most impactful materials shaping tomorrow's healthcare solutions today—with every new study building upon decades of accumulated knowledge while pushing boundaries toward uncharted therapeutic possibilities.
In summary, the combination of well-characterized chemical properties with emerging biomedical applications makes dimethyl maleate an indispensable resource for researchers advancing therapies at the intersection of chemistry and biology—continuously redefining what is possible through innovative material science approaches applied within life sciences contexts.
This evolving landscape positions CAS No. 624-48-6 compounds not just as laboratory tools but as catalysts driving tangible progress toward next-generation medical solutions that address some of humanity's most pressing health challenges with unprecedented precision and effectiveness.
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